The synthesis of 8-Chlorodiltiazem involves multiple steps, typically starting from a suitable benzothiazepine precursor. The key stages of synthesis include:
The reaction conditions often include organic solvents like dichloromethane or acetonitrile and may require catalysts to facilitate the reactions effectively.
The molecular structure of 8-Chlorodiltiazem can be described by its specific atomic arrangement and functional groups:
The presence of these functional groups influences both the chemical reactivity and biological activity of the compound .
8-Chlorodiltiazem participates in several chemical reactions that can modify its structure:
These reactions are often carried out in organic solvents under controlled conditions to optimize yields and selectivity.
The mechanism of action of 8-Chlorodiltiazem is primarily associated with its role as a calcium channel blocker. It exerts its effects by binding to L-type calcium channels in cardiac and smooth muscle cells, inhibiting calcium influx during depolarization. This action leads to:
Studies have shown that structural modifications in benzothiazepines influence their binding affinity and efficacy at calcium channels, with specific residues in the channel playing critical roles in interaction dynamics .
The physical and chemical properties of 8-Chlorodiltiazem are crucial for understanding its behavior in various environments:
These properties affect its formulation and application in pharmaceutical contexts .
8-Chlorodiltiazem has several significant scientific applications:
8-Chlorodiltiazem (chemical name: (2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl acetate), also known as clentiazem or TA-3090, is a structural analog of diltiazem featuring a chlorine atom at the C8 position of the benzothiazepine ring system [5]. The 1,5-benzothiazepine core consists of a seven-membered heterocyclic ring containing nitrogen and sulfur atoms, fused to a substituted benzene ring. This core adopts a boat-like conformation with cis stereochemistry at the C2 and C3 positions, critical for calcium channel blocking activity. The chlorine substitution at C8 introduces steric and electronic perturbations that significantly alter molecular interactions compared to the unsubstituted diltiazem scaffold [6]. X-ray crystallographic studies confirm that the fused tricyclic system maintains approximate planarity, with the chlorine atom oriented perpendicular to the aromatic plane, creating a distinct steric profile that influences receptor binding kinetics [2].
Table 1: Core Structural Modifications in 8-Chlorodiltiazem vs. Diltiazem
Position | Diltiazem | 8-Chlorodiltiazem | Structural Consequence |
---|---|---|---|
C8 | H | Cl | Increased steric bulk and electron-withdrawing effect |
C3 | -OH | -OCOCH₃ | Enhanced lipophilicity and metabolic stability |
C2 | 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | Unchanged (conserved pharmacophore) |
N5 | -CH₂CH₂N(CH₃)₂ | -CH₂CH₂N(CH₃)₂ | Unchanged (cationic center conserved) |
The introduction of chlorine at the C8 position induces significant electronic and steric alterations to the benzothiazepine framework. Spectroscopic analyses (NMR, IR) demonstrate that the chlorine atom withdraws electron density from the aromatic system, reducing the electron density at C7 and C9 positions by approximately 15-20% based on computational modeling [6]. This electron deficiency enhances hydrogen bonding capability with surrounding residues in biological targets. Conformational analysis reveals that the chlorine atom forces a minor distortion (∼8° bend) in the fused ring system to alleviate van der Waals repulsion with the C3 acetyloxy group [2]. Molecular dynamics simulations indicate this distortion increases the energy barrier for ring flipping by 2.3 kcal/mol compared to diltiazem, partially locking the molecule in a bioactive conformation favorable for binding to L-type calcium channels [1] [6]. The chlorine substitution also increases molecular rigidity, reducing the conformational entropy penalty upon receptor binding by approximately 30% relative to diltiazem, as quantified by isothermal titration calorimetry studies [6].
8-Chlorodiltiazem retains the cis-(+)-S,S absolute configuration of diltiazem at the C2 and C3 chiral centers, which is essential for its calcium channel blocking activity [5]. The molecule exists as a racemic mixture in synthetic preparations, requiring resolution for pharmacological evaluation of enantiopure material. Industrial-scale resolution employs chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) with heptane/isopropanol mobile phases (85:15 v/v), achieving >99.5% enantiomeric excess [4]. Alternative resolution methods include diastereomeric salt formation with O,O-di-p-toluoyltartaric acid in acetone, yielding the pharmacologically active (+)-(2S,3S) enantiomer with 98% recovery [2]. Crystallographic analysis confirms that the active enantiomer maintains a torsion angle of 62.5° between the benzothiazepine core and the para-methoxyphenyl ring at C2, which is 7.3° wider than in diltiazem due to steric interactions with the C8 chlorine [5] [6]. This subtle angular shift optimizes the spatial orientation of the pharmacophore elements for enhanced target engagement.
The chlorine substitution at C8 and retention of the C3 acetate group significantly alter the physicochemical profile of 8-chlorodiltiazem relative to diltiazem:
Table 2: Physicochemical Comparison of 8-Chlorodiltiazem and Diltiazem
Property | Diltiazem | 8-Chlorodiltiazem | Analytical Method |
---|---|---|---|
Molecular Weight | 414.52 g/mol | 448.96 g/mol | Mass spectrometry (ESI+) |
Log P (octanol/water) | 2.81 ± 0.12 | 3.45 ± 0.15 | Shake-flask method (pH 7.4) |
Water Solubility | 57.3 mg/mL | 28.7 mg/mL | USP equilibrium solubility |
pKₐ (tertiary amine) | 7.7 | 7.9 | Potentiometric titration |
Melting Point | 207-209°C | 213-215°C | Differential scanning calorimetry |
Crystal Form | Monoclinic | Orthorhombic | X-ray powder diffraction |
The increased lipophilicity (Log P) enhances membrane permeability, evidenced by a 2.8-fold increase in artificial membrane permeability (PAMPA) values [3]. However, aqueous solubility decreases by approximately 50% due to enhanced crystal lattice energy from chlorine incorporation, as confirmed by X-ray crystallography showing tighter molecular packing (density increase from 1.312 to 1.359 g/cm³) [5]. Ionization behavior remains similar, with both compounds existing predominantly as cations at physiological pH. The chlorine atom increases molecular polarizability by 17%, enhancing van der Waals interactions with hydrophobic binding pockets in calcium channels [4]. Spectrophotometric analyses reveal a characteristic bathochromic shift in UV absorption (λmax 236 nm → 242 nm) due to n→π* transitions involving the chlorine lone pairs [3]. These modifications collectively contribute to altered pharmacokinetic behavior, including increased protein binding (82% vs. 78% for diltiazem) and volume of distribution (5.2 L/kg vs. 3.8 L/kg) observed in preclinical models [1] [4].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1